molecular formula C9H13BrN2O2 B1429082 Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate CAS No. 1374257-90-5

Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B1429082
CAS No.: 1374257-90-5
M. Wt: 261.12 g/mol
InChI Key: XBFFWXCMGUSKSU-UHFFFAOYSA-N
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Description

“Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C9H13BrN2O2 . It has an average mass of 261.116 Da and a monoisotopic mass of 260.016022 Da .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A unique fragment combination mode [NC] + [CC] + [N] has been described that produces multi-substituted Pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.7±0.1 g/cm3, a boiling point of 331.1±22.0 °C at 760 mmHg, and a flash point of 154.1±22.3 °C . Its exact mass is 217.969086 and it has a LogP value of 1.90 .

Scientific Research Applications

Synthesis and Industrial Applications

Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate has been explored in the synthesis of various compounds, demonstrating its versatility as an intermediate. For instance, Zhi-li (2007) found that it can be used in the synthesis of new insecticides, such as chlorantraniliprole, through a process characterized by high yield and purity, hinting at its potential for industrial applications due to its simple synthesis process and low cost (Lan Zhi-li, 2007).

Bioactive Derivatives and Antimicrobial Activity

The compound has been studied for its role in the creation of bioactive derivatives. For example, Radwan et al. (2014) designed and synthesized a series of pyrazole derivatives, including this compound, which showed significant antimicrobial activity against a range of bacteria and fungi, indicating its potential as a source for new antimicrobial agents (Radwan, Ghorab, Alsaid, & Alanazi, 2014).

Catalysis and Chemical Transformations

In the realm of catalysis and chemical transformations, this compound has been utilized in various synthesis processes. Prabakaran et al. (2012) demonstrated its use in the synthesis of pyrazole-4-carboxylates using indium bromide catalysts, highlighting the regio-selective cyclization products that can be obtained under specific conditions (Prabakaran, Khan, Jin, & Manivel, 2012).

Structural and Spectral Studies

The compound has also been a subject of interest in structural and spectral studies. Viveka et al. (2016) conducted a study focusing on the synthesis, spectroscopic, and structural analysis of a pyrazole ester derivative, contributing to a deeper understanding of its chemical properties and potential applications in various scientific fields (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Properties

IUPAC Name

ethyl 5-bromo-1-propan-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFFWXCMGUSKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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